2,6-Dichloro-3-methoxypyridine

Description

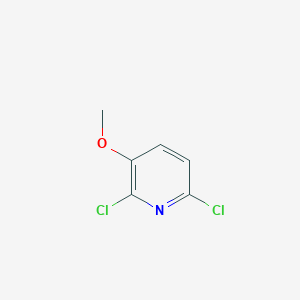

2,6-Dichloro-3-methoxypyridine is a heterocyclic aromatic compound with the molecular formula C₆H₅Cl₂NO It is characterized by the presence of two chlorine atoms at positions 2 and 6, and a methoxy group at position 3 on the pyridine ring

Properties

IUPAC Name |

2,6-dichloro-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWNTQHXQMMULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857306 | |

| Record name | 2,6-Dichloro-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214340-74-5 | |

| Record name | 2,6-Dichloro-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-methoxypyridine typically involves the chlorination of 3-methoxypyridine. One common method is the reaction of 3-methoxypyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions.

Another method involves the use of 2,6-dichloropyridine as a starting material. This compound is reacted with sodium methoxide in methanol to introduce the methoxy group at the 3 position. The reaction is typically carried out at elevated temperatures to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for efficiency and yield, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-methoxypyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form 2,6-dichloro-3-hydroxypyridine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products

Nucleophilic Substitution: Products include 2,6-diamino-3-methoxypyridine, 2,6-dithio-3-methoxypyridine, and 2,6-dialkoxy-3-methoxypyridine.

Oxidation: Products include 2,6-dichloro-3-formylpyridine and 2,6-dichloro-3-carboxypyridine.

Reduction: The major product is 2,6-dichloro-3-hydroxypyridine.

Scientific Research Applications

2,6-Dichloro-3-methoxypyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It is investigated for its role in the synthesis of drugs targeting various diseases.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-methoxypyridine involves its interaction with specific molecular targets. The chlorine atoms and methoxy group contribute to its reactivity and ability to form stable complexes with various biomolecules. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

2,6-Dichloro-3-methylpyridine: Similar in structure but with a methyl group instead of a methoxy group.

2,6-Dichloro-3-hydroxypyridine: Similar but with a hydroxyl group instead of a methoxy group.

2,6-Dichloro-3-nitropyridine: Contains a nitro group instead of a methoxy group.

Uniqueness

2,6-Dichloro-3-methoxypyridine is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Its specific substitution pattern also allows for selective functionalization, making it a versatile intermediate in organic synthesis.

Biological Activity

2,6-Dichloro-3-methoxypyridine is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by data tables and case studies.

Overview of Biological Activity

This compound exhibits a range of biological activities, particularly in the areas of antimicrobial and antifungal properties. Its interactions with biological systems are complex and involve various biochemical pathways.

Key Biological Activities:

- Antimicrobial Activity: Research indicates that this compound has significant antimicrobial effects against various pathogens, making it a candidate for further development in pharmaceuticals targeting infections.

- Enzyme Interaction: It has been shown to interact with cytochrome P450 enzymes, affecting the metabolism of xenobiotics and endogenous compounds. This interaction can lead to either inhibition or activation, depending on the isoform involved.

- Cell Signaling Modulation: The compound influences cellular signaling pathways by binding to kinases, which are crucial for protein phosphorylation and regulation of signal transduction.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition/Activation: The compound can modulate the activity of cytochrome P450 enzymes, which play a vital role in drug metabolism.

- Gene Expression Regulation: It can affect transcription factors and regulatory proteins, leading to changes in gene expression profiles within cells.

- Cellular Metabolism Alteration: By interacting with metabolic enzymes, it can influence metabolite levels and overall metabolic flux in cells.

Study on Amyloid Beta Production

A notable study investigated the effects of methoxypyridine derivatives on amyloid beta (Aβ42) production, relevant to Alzheimer's disease. The compound demonstrated robust activity in attenuating Aβ42 production with an IC50 value indicating significant efficacy. This study highlighted its potential as a gamma-secretase modulator (GSM), emphasizing its ability to cross the blood-brain barrier (BBB) and reduce Aβ42 levels in both plasma and brain tissues of transgenic mice models .

| Compound | IC50 Value (nM) | Effect on Aβ42 Levels |

|---|---|---|

| Methoxypyridine 22d | 60 | Reduced plasma Aβ42 |

| Methoxypyrazine 22e | 89 | Reduced plasma Aβ42 |

This data suggests that modifications to the methoxypyridine structure can enhance its biological activity against neurodegenerative processes.

The biochemical properties of this compound indicate its utility in various applications:

- Synthesis Intermediate: It serves as a building block for synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.

- Potential Therapeutic Agent: Ongoing research is exploring its role as an intermediate in drug synthesis targeting diverse diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.